Cas no 10350-68-2 (5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole)
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-methyl-3-pyridin-2-yl-1,2,4-oxadiazole
- Pyridine,2-(5-methyl-1,2,4-oxadiazol-3-yl)-
- 1,2,4-Oxadiazole, pyridine deriv.
- 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin
- 2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-< 2> Pyridyl-5-methyl-oxadiazol-1,2,4
- 5-methyl-3-(pyridine-2-yl)-1,2,4-oxadiazole
- AC1L6L59
- AC1Q4X1I
- ANW-57698
- CTK4A2159
- NSC109302
- SureCN2655803
- 5-Methyl-3-(2-pyridyl)-1,2,4-oxadiazole
- MFCD20257806
- 5-Methyl-3-(2-pyridyl)-1,2,4-oxadiazole, 97%, AldrichCPR
- DTXSID50296431
- SCHEMBL2655803
- NSC-109302
- 10350-68-2
- 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine #
- Pyridine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-
- AKOS016001431
- DS-012349
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- MDL: MFCD20257806
- Inchi: 1S/C8H7N3O/c1-6-10-8(11-12-6)7-4-2-3-5-9-7/h2-5H,1H3
- InChI Key: HIYXDTYFKNXLFO-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(C2C=CC=CN=2)=N1
Computed Properties
- Exact Mass: 161.05901
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.81
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole Pricemore >>
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10350-68-2 | 5 g |
€286.50 | 2023-07-19 |
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole Suppliers
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole Related Literature
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1. The nitration of imidazo[1,5-a]pyridinesEdward E. Glover,Leonard W. Peck J. Chem. Soc. Perkin Trans. 1 1980 959
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2. The N-amination and subsequent oxidation by bromine of imidazo[1,5-a]pyridinesStephen Anderson,Edward E. Glover,Kenneth D. Vaughan J. Chem. Soc. Perkin Trans. 1 1976 1722
Additional information on 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole
Introduction to 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS No. 10350-68-2)
5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS No. 10350-68-2) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a pyridine moiety in its structure enhances its interaction with biological targets, making it a valuable scaffold for drug discovery.
The chemical structure of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole consists of a central oxadiazole ring substituted with a methyl group at the 5-position and a pyridinyl group at the 3-position. The pyridine ring is further functionalized with a hydrogen atom at the 2-position, which can be modified for additional pharmacological tuning. This structural arrangement not only contributes to the compound's stability but also allows for diverse chemical modifications, enabling the development of novel derivatives with enhanced biological activity.
In recent years, there has been a growing interest in oxadiazole derivatives as potential therapeutic agents. Studies have demonstrated that these compounds can exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, research has shown that 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole possesses anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) and lipoxygenase enzymes. These enzymes are key players in the inflammatory response and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).
Moreover, the pyridine moiety in 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole plays a crucial role in its interactions with biological targets. Pyridine-based compounds are known to bind effectively to proteins and enzymes due to their ability to form hydrogen bonds and hydrophobic interactions. This feature has been exploited in the design of drugs that target specific protein kinases and other signaling molecules involved in cancer progression. Preliminary studies have suggested that this compound may inhibit the activity of certain kinases by competing with ATP binding sites, thereby disrupting signal transduction pathways.
The synthesis of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the oxadiazole ring through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the methyl group and the pyridinyl moiety at the desired positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations.
Recent advancements in computational chemistry have also contributed to the understanding of the pharmacological properties of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole. Molecular docking studies have been performed to predict its binding affinity to various biological targets. These studies have provided insights into how different substituents on the oxadiazole ring influence its interactions with proteins and enzymes. For example, computational analysis has revealed that modifications at the 5-position can significantly enhance binding affinity by optimizing hydrogen bonding networks.
In vitro and in vivo studies have further validated the potential therapeutic applications of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole. In cell-based assays, this compound has demonstrated inhibitory effects on cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Additionally, animal models have shown promising results regarding its anti-inflammatory and analgesic properties. These findings support further development efforts aimed at translating this compound into clinical use.
The versatility of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole as a pharmacological scaffold is further highlighted by its ability to be modified into more complex derivatives. By introducing additional functional groups or altering existing ones, researchers can fine-tune its biological activity to target specific disease pathways more effectively. For instance, incorporating fluorine atoms or other halogenated groups can enhance metabolic stability while maintaining or improving binding affinity.
The future prospects for 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole are promising given its unique structural features and demonstrated biological activities. Ongoing research efforts are focused on optimizing synthetic routes for large-scale production and exploring new derivatives with improved pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area.
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